molecular formula C13H15BrO4 B12858809 Ethyl 2-(2-(2-bromoethoxy)-2-oxoethyl)benzoate

Ethyl 2-(2-(2-bromoethoxy)-2-oxoethyl)benzoate

Cat. No.: B12858809
M. Wt: 315.16 g/mol
InChI Key: KFWRLXKWYDSEAA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-bromoethoxy)-2-oxoethyl)benzoate is an organic compound with the molecular formula C13H15BrO4. It is a derivative of benzoic acid and contains both ester and ether functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-bromoethoxy)-2-oxoethyl)benzoate typically involves the following steps:

    Esterification: Benzoic acid is first esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl benzoate.

    Bromination: Ethyl benzoate is then brominated using bromine or a brominating agent like N-bromosuccinimide to introduce the bromo group.

    Etherification: The brominated product undergoes etherification with ethylene glycol in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-bromoethoxy)-2-oxoethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium or potassium alkoxides in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Nucleophilic Substitution: Substituted ethers or amines.

    Reduction: Alcohol derivatives.

    Hydrolysis: Benzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-(2-(2-bromoethoxy)-2-oxoethyl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Investigated for its potential as a building block in drug development.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-bromoethoxy)-2-oxoethyl)benzoate involves its reactivity with nucleophiles and electrophiles. The bromo group acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions are facilitated by the electron-withdrawing nature of the benzoate moiety, which stabilizes the transition states and intermediates.

Comparison with Similar Compounds

Ethyl 2-(2-(2-bromoethoxy)-2-oxoethyl)benzoate can be compared with similar compounds such as:

    Ethyl 2-(2-chloroethoxy)-2-oxoethyl)benzoate: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and applications.

    Ethyl 2-(2-iodoethoxy)-2-oxoethyl)benzoate: Contains an iodo group, which is a better leaving group than bromo, making it more reactive in nucleophilic substitution reactions.

    Ethyl 2-(2-(2-hydroxyethoxy)-2-oxoethyl)benzoate: Contains a hydroxy group, making it more hydrophilic and suitable for different applications in biological systems.

This compound stands out due to its balanced reactivity and stability, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C13H15BrO4

Molecular Weight

315.16 g/mol

IUPAC Name

ethyl 2-[2-(2-bromoethoxy)-2-oxoethyl]benzoate

InChI

InChI=1S/C13H15BrO4/c1-2-17-13(16)11-6-4-3-5-10(11)9-12(15)18-8-7-14/h3-6H,2,7-9H2,1H3

InChI Key

KFWRLXKWYDSEAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC(=O)OCCBr

Origin of Product

United States

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